5-Methylthiazole-2-carbonitrile

Description

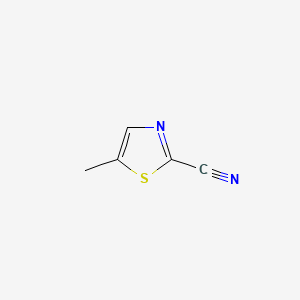

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,3-thiazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S/c1-4-3-7-5(2-6)8-4/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVHXGICBVHAAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60669253 | |

| Record name | 5-Methyl-1,3-thiazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100516-71-0 | |

| Record name | 5-Methyl-1,3-thiazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methylthiazole-2-carbonitrile chemical properties

An In-depth Technical Guide to 5-Methylthiazole-2-carbonitrile: Properties, Synthesis, and Applications

Abstract

This compound (CAS No. 100516-71-0) is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science.[1] Its unique structural arrangement, featuring a thiazole ring substituted with a methyl group and a reactive nitrile moiety, makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic profile, a detailed synthetic protocol, reactivity analysis, and key applications, with a focus on its role in drug discovery. Safety and handling protocols are also detailed to ensure its proper use in a research environment.

Introduction

The thiazole ring is a prominent scaffold found in numerous FDA-approved drugs, including the anticancer agent Tiazofurin and the antiretroviral Ritonavir.[2] This prevalence underscores the importance of functionalized thiazole derivatives as key intermediates in pharmaceutical development. This compound emerges as a particularly valuable synthon. The methyl group at the 5-position can influence steric interactions and metabolic stability, while the nitrile group at the 2-position serves as a versatile chemical handle for a wide range of transformations, such as hydrolysis to carboxylic acids or reduction to amines.[1] This dual functionality allows for the systematic elaboration of the core structure to generate libraries of compounds for biological screening, particularly in the development of kinase inhibitors and other targeted therapies.[3][4]

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are critical for its application in synthesis, dictating reaction conditions and purification strategies.

Physical and Chemical Data

A summary of the key physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 100516-71-0 | [1][5] |

| Molecular Formula | C₅H₄N₂S | [5] |

| Molecular Weight | 124.16 g/mol | [1][5] |

| IUPAC Name | 5-methyl-1,3-thiazole-2-carbonitrile | [1][5] |

| Synonyms | 2-Cyano-5-methylthiazole | [5] |

| Appearance | Solid | [5] |

| Melting Point | 2 °C (36 °F) | |

| Boiling Point | 231 °C (448 °F) | |

| Density | 1.238 g/cm³ (at 25 °C) | |

| log Pow (n-octanol/water) | 2.01 (calculated) |

Spectroscopic Profile

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) typically around δ 2.4-2.6 ppm and a singlet for the thiazole ring proton (C4-H) around δ 7.5-8.0 ppm.

-

¹³C NMR: The carbon NMR would display distinct signals for the methyl carbon, the nitrile carbon (typically δ 110-120 ppm), and the three carbons of the thiazole ring. For the related isomer, 2-methyl-thiazole-5-carbonitrile, characteristic shifts have been reported, providing a reference for spectral interpretation.[6]

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected in the range of 2220-2240 cm⁻¹. Additional bands corresponding to C=N and C-S stretching within the thiazole ring will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z ≈ 124).

Synthesis and Purification

The synthesis of this compound can be achieved from the readily available precursor, 2-amino-5-methylthiazole, via a Sandmeyer-type reaction. This classic transformation in aromatic chemistry provides a reliable route to introduce the nitrile functionality.

Synthetic Workflow Diagram

The following diagram illustrates the two-step conversion of 2-amino-5-methylthiazole to the target compound.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Sandmeyer Cyanation

Causality: This protocol relies on the conversion of the primary amino group into a diazonium salt, which is an excellent leaving group. The low temperature (0-5 °C) in Step 1 is critical to prevent the premature decomposition of the unstable diazonium intermediate. In Step 2, copper(I) cyanide acts as a catalyst to facilitate the displacement of the diazonium group by a cyanide nucleophile.

-

Diazotization (Step 1):

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-5-methylthiazole (1.0 eq) in a solution of aqueous hydrochloric acid (3.0 eq).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Stir the mixture at this temperature for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

-

Cyanation (Step 2):

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.3 eq) and potassium cyanide (KCN, 1.5 eq) in water. Caution: Cyanide salts are highly toxic.

-

Heat the cyanide solution to 60-70 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the hot cyanide solution. Vigorous nitrogen gas evolution will be observed.

-

After the addition is complete, heat the reaction mixture at 80 °C for 1 hour to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure this compound.

-

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the chemistry of its nitrile group and the aromatic thiazole ring.

-

Nitrile Group Transformations: The electron-rich nitrogen atom of the nitrile group can be protonated under acidic conditions, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This facilitates:

-

Hydrolysis: Treatment with strong acid or base hydrolyzes the nitrile to a carboxylic acid (5-methylthiazole-2-carboxylic acid), a key intermediate for amide coupling reactions.

-

Reduction: The nitrile can be reduced to a primary amine (2-(aminomethyl)-5-methylthiazole) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. A patent describes a related synthesis for 2-(aminomethyl)thiazole-5-carbonitrile, highlighting the utility of such amines.[7]

-

-

Thiazole Ring Reactivity: The thiazole ring is an electron-rich heterocycle, but the strongly electron-withdrawing nitrile group at the C2 position significantly deactivates the ring towards electrophilic aromatic substitution. Conversely, this deactivation makes the ring more susceptible to nucleophilic attack, although such reactions are less common.

Reaction Pathway: Nitrile Hydrolysis

The acid-catalyzed hydrolysis is a cornerstone transformation for this molecule, converting it into a carboxylic acid derivative suitable for further functionalization, for instance, in the synthesis of Dasatinib analogs.[4][8]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Thiazolecarbonitrile, 5-methyl- | CymitQuimica [cymitquimica.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. CN111848546B - A kind of 2-(aminomethyl)thiazole-5-carbonitrile and its synthetic method - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 5-Methylthiazole-2-carbonitrile (CAS No. 100516-71-0)

A Core Building Block for Advanced Research and Drug Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Methylthiazole-2-carbonitrile, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, characterization, and critical applications, moving beyond simple data recitation to explain the underlying scientific principles and practical considerations that drive its use in the laboratory.

Introduction and Structural Elucidation

This compound is a five-membered heterocyclic compound featuring a thiazole ring substituted with a methyl group at the 5-position and a nitrile group at the 2-position. The thiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to engage in a wide range of biological interactions. The presence of the electron-withdrawing nitrile group and the methyl substituent on this core makes this compound a versatile and reactive intermediate for the synthesis of more complex molecular architectures.

It is crucial to distinguish this compound from its isomer, 2-amino-5-methylthiazole. A common point of confusion arises from the CAS number 7305-71-7, which is correctly assigned to 2-amino-5-methylthiazole, a well-known anti-inflammatory agent. This guide, however, is exclusively focused on This compound , correctly identified by CAS Number 100516-71-0 .[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| CAS Number | 100516-71-0 | [1][2] |

| Molecular Formula | C₅H₄N₂S | [1][2] |

| Molecular Weight | 124.17 g/mol | [1][2][3] |

| Appearance | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| Storage | 2-8°C, Refrigerator | [3] |

Synthesis and Manufacturing

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. A common and logical approach involves a two-step process starting from the readily available 2-amino-5-methylthiazole.

Logical Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol: A Plausible Route

Part 1: Synthesis of 2-Bromo-5-methylthiazole (Intermediate)

This procedure is adapted from established methods for the conversion of heterocyclic amines to their corresponding halides.

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Initial Charge: Add 2-amino-5-methylthiazole (1.0 eq) to an aqueous solution of hydrobromic acid (HBr, 48%). Cool the mixture to 0-5°C in an ice-salt bath.

-

Diazotization: While maintaining the temperature below 5°C, add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise to the stirred suspension. The reaction is typically monitored for the disappearance of the starting amine by thin-layer chromatography (TLC).

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr. Add the cold diazonium salt solution portion-wise to the CuBr solution. Nitrogen gas evolution should be observed.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by pouring it onto ice water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-bromo-5-methylthiazole can be purified by vacuum distillation or column chromatography.

Part 2: Synthesis of this compound (Final Product)

This step involves a nucleophilic substitution of the bromide with a cyanide source, a common method for introducing a nitrile group.

-

Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-bromo-5-methylthiazole (1.0 eq) and copper(I) cyanide (CuCN, 1.5 eq) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Reaction Conditions: Heat the mixture to a temperature typically in the range of 100-150°C. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride or ammonium hydroxide to decompose the copper cyanide complex. Extract the product with an organic solvent.

-

Purification: Wash the organic extracts, dry over a drying agent, and remove the solvent in vacuo. The final product, this compound, can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectra for this compound are not available in the search results, the expected spectroscopic data can be predicted based on its structure and data from similar compounds.

| Technique | Expected Observations |

| ¹H NMR | A singlet for the methyl protons (CH₃) around 2.5 ppm and a singlet for the thiazole proton (H-4) around 7.5-8.0 ppm. |

| ¹³C NMR | Resonances for the methyl carbon, the nitrile carbon (around 115 ppm), and the three carbons of the thiazole ring. The carbon bearing the nitrile group (C-2) would be significantly downfield. |

| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 124.17 g/mol . |

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its functional groups: the thiazole ring, the nitrile group, and the methyl group.

-

Nitrile Group: The nitrile group is a versatile functional handle. It can be:

-

Hydrolyzed to a carboxylic acid (5-methylthiazole-2-carboxylic acid) under acidic or basic conditions.

-

Reduced to a primary amine ( (5-methylthiazol-2-yl)methanamine) using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Converted to a tetrazole ring, a common bioisostere for carboxylic acids in drug design, by reaction with azides.

-

-

Thiazole Ring: The thiazole ring is relatively stable but can undergo certain reactions. The C-4 position is susceptible to electrophilic substitution, although the electron-withdrawing nature of the nitrile group can deactivate the ring.

-

Methyl Group: The methyl group can potentially be functionalized, for example, through radical bromination to introduce a handle for further elaboration.

Applications in Drug Discovery and Development

The thiazole moiety is a cornerstone in the design of bioactive molecules, and this compound serves as a valuable building block for introducing this pharmacophore. While specific examples of drugs derived directly from this starting material are not prominent in the search results, its utility can be inferred from the biological activities of related structures.

For instance, derivatives of 2-aminothiazole are known to possess anti-inflammatory, anticancer, and antimicrobial properties. The nitrile group in this compound can be elaborated into various functional groups that are crucial for biological activity, such as amides, amines, and carboxylic acids.

A potential application lies in the synthesis of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain. The this compound scaffold could be elaborated to present hydrogen bond donors and acceptors in a spatially appropriate manner to target specific kinases.

Illustrative Signaling Pathway: Potential as a Kinase Inhibitor Scaffold

Given that many thiazole-containing compounds are kinase inhibitors, we can visualize a hypothetical scenario where a derivative of this compound acts as an inhibitor in a generic kinase signaling pathway.

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative of this compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazards: It is classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a refrigerator at 2-8°C.[3] Keep away from strong oxidizing agents.[4]

Conclusion

This compound, CAS 100516-71-0, is a valuable and versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a privileged thiazole scaffold and a reactive nitrile handle makes it an attractive starting material for the development of novel compounds with diverse biological activities. A clear understanding of its synthesis, characterization, and reactivity is paramount for its effective utilization in research and drug discovery endeavors.

References

- Safety Data Sheet - this compound. CymitQuimica. (2024-12-19).

- United States Patent 5,811,555.

- Synthesis of some new 5- substituted of 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research. (2016).

- Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. MDPI. [Link]

- 2-METHYL-THIAZOLE-5-CARBONITRILE - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

Sources

A Technical Guide to the Synthesis of 5-Methylthiazole-2-carbonitrile from Simple Precursors

Introduction

The thiazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of pharmacologically active compounds.[1][2][3] 5-Methylthiazole-2-carbonitrile, in particular, serves as a critical building block for the synthesis of novel therapeutic agents, owing to the versatile reactivity of its nitrile group and the established biological significance of the substituted thiazole scaffold.[4][5] This guide provides an in-depth, technically-focused exploration of a robust and reliable synthetic route to this compound, starting from simple, readily accessible precursors. We will delve into the mechanistic underpinnings of each synthetic step, providing detailed experimental protocols and field-proven insights to ensure reproducibility and success.

The primary synthetic strategy discussed herein is a well-established three-step sequence:

-

Hantzsch Thiazole Synthesis to construct the 2-amino-5-methylthiazole core.

-

Sandmeyer Reaction to convert the 2-amino group to a 2-bromo intermediate.

-

Nucleophilic Cyanation to install the target nitrile functionality.

An alternative approach via a modified Gewald reaction will also be briefly discussed, offering a potential, more direct route.

Primary Synthetic Pathway: A Three-Step Approach

This pathway is a classic and dependable method for the synthesis of 2-cyano-substituted thiazoles. Each step has been extensively studied and optimized, providing a high degree of control and predictability.

Step 1: Hantzsch Thiazole Synthesis of 2-Amino-5-methylthiazole

The Hantzsch thiazole synthesis is a venerable and highly effective method for the construction of the thiazole ring.[1][6][7] This reaction proceeds via the condensation of an α-haloketone with a thioamide.[7][8] In our case, we will utilize 1-chloroacetone (an α-haloketone) and thiourea (a simple thioamide) to generate the desired 2-amino-5-methylthiazole intermediate.

The mechanism involves an initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of 1-chloroacetone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[9]

Experimental Protocol: Synthesis of 2-Amino-5-methylthiazole

-

Materials and Reagents:

-

Thiourea

-

1-Chloroacetone

-

Ethanol

-

Sodium bicarbonate

-

Water

-

Ethyl acetate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.0 eq) in ethanol.

-

To this solution, add 1-chloroacetone (1.05 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 78 °C) for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

-

The product, 2-amino-5-methylthiazole, will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash with cold water.

-

The crude product can be recrystallized from an ethanol/water mixture to afford pure 2-amino-5-methylthiazole as a crystalline solid.

-

| Parameter | Value | Rationale |

| Solvent | Ethanol | A good solvent for both reactants and allows for a suitable reflux temperature. |

| Temperature | Reflux (~78 °C) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 3-4 hours | Typically sufficient for complete conversion as monitored by TLC. |

| Work-up | Neutralization with NaHCO₃ | To deprotonate the thiazolium salt intermediate and precipitate the free amine product. |

| Expected Yield | 75-85% | This is a generally high-yielding reaction. |

Workflow for Hantzsch Thiazole Synthesis

Caption: Workflow for the synthesis of 2-amino-5-methylthiazole.

Step 2: Sandmeyer Reaction for the Synthesis of 2-Bromo-5-methylthiazole

The Sandmeyer reaction is a powerful transformation that allows for the conversion of an amino group on an aromatic or heteroaromatic ring into a variety of other functional groups via a diazonium salt intermediate.[10][11][12] In this step, we will convert the 2-amino group of 2-amino-5-methylthiazole to a 2-bromo group using a copper(I) bromide catalyst and a nitrite source.[13]

The reaction proceeds through the in-situ formation of a diazonium salt from the 2-aminothiazole and nitrous acid (generated from a nitrite salt). This diazonium salt then undergoes a copper-catalyzed radical-nucleophilic aromatic substitution to yield the 2-bromothiazole.[12]

Experimental Protocol: Synthesis of 2-Bromo-5-methylthiazole

-

Materials and Reagents:

-

2-Amino-5-methylthiazole

-

Copper(I) bromide (CuBr)

-

n-Butyl nitrite

-

Acetonitrile

-

Ethyl acetate

-

Aqueous ammonia solution (0.1 M)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of 2-amino-5-methylthiazole (1.0 eq) in acetonitrile, add copper(I) bromide (1.5 eq).

-

With vigorous stirring, add n-butyl nitrite (1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-65 °C for 15-30 minutes. The reaction is typically accompanied by the evolution of nitrogen gas.

-

Monitor the disappearance of the starting material by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a 0.1 M aqueous ammonia solution to remove copper salts.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield crude 2-bromo-5-methylthiazole.

-

The product can be purified by column chromatography on silica gel.

-

| Parameter | Value | Rationale |

| Catalyst | Copper(I) bromide (CuBr) | A classic and effective catalyst for the Sandmeyer bromination. |

| Nitrite Source | n-Butyl nitrite | An organic-soluble nitrite source that facilitates the diazotization in a non-aqueous medium. |

| Solvent | Acetonitrile | A polar aprotic solvent that is suitable for this transformation. |

| Temperature | 60-65 °C | A moderate temperature to promote the decomposition of the diazonium salt without excessive side reactions. |

| Expected Yield | 40-50% | Yields for Sandmeyer reactions on 2-aminothiazoles can be moderate.[13] |

Sources

- 1. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Thiazole - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides – Oriental Journal of Chemistry [orientjchem.org]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

5-Methylthiazole-2-carbonitrile IUPAC name and structure

An In-Depth Technical Guide to 5-Methylthiazole-2-carbonitrile for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its structural characteristics, a validated synthesis protocol, physicochemical properties, and its strategic application in the development of novel chemical entities. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this versatile compound.

Nomenclature and Chemical Structure

The foundational step in understanding any chemical entity is the precise definition of its name and structure.

-

IUPAC Name : The systematic name for this compound is 5-methyl-1,3-thiazole-2-carbonitrile .[1][2]

-

Synonyms : It is also commonly referred to as 2-Cyano-5-methylthiazole.[1]

-

CAS Number : 100516-71-0.[2]

The structure consists of a five-membered thiazole ring, which is an aromatic heterocycle containing both sulfur and nitrogen atoms. A methyl group (–CH₃) is substituted at the 5-position, and a nitrile group (–C≡N) is at the 2-position. The nitrile group, with its triple bond and linear geometry, is a powerful electron-withdrawing group, significantly influencing the electronic properties and reactivity of the thiazole ring. This feature makes it a versatile handle for a variety of chemical transformations.

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below. These properties are critical for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₅H₄N₂S | [1] |

| Molecular Weight | 124.16 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| InChI | InChI=1S/C5H4N2S/c1-4-3-7-5(2-6)8-4/h3H,1H3 | [1] |

| Storage | Recommended storage at 2-8°C | [2] |

Synthesis Protocol: A Field-Proven Approach

The synthesis of 2-cyanothiazoles is most reliably achieved via a two-step sequence starting from the corresponding 2-aminothiazole precursor. This method leverages the classical Sandmeyer reaction for diazotization and halogenation, followed by a nucleophilic substitution to introduce the nitrile functionality.[3][4] The starting material, 2-amino-5-methylthiazole, is a commercially available and well-documented compound.[5][6]

Step 1: Synthesis of 2-Bromo-5-methylthiazole via Sandmeyer Reaction

The initial step involves the conversion of the primary amino group of 2-amino-5-methylthiazole into a diazonium salt, which is an excellent leaving group and is immediately displaced by a bromide ion.

Workflow Diagram: Synthesis of this compound

Sources

- 1. 2-Thiazolecarbonitrile, 5-methyl- | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Amino-5-methylthiazole synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methylthiazole-2-carbonitrile

Abstract

This guide provides a comprehensive analysis of the spectroscopic data for 5-Methylthiazole-2-carbonitrile (CAS No. 20836-50-6), a key heterocyclic building block in synthetic and medicinal chemistry.[1][2] As a Senior Application Scientist, my objective is to move beyond mere data presentation and offer an in-depth interpretation grounded in the principles of chemical structure and spectroscopic theory. This document outlines the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the molecular structure of this compound. Each section includes not only the acquired data but also detailed experimental protocols and a causal explanation of the observed spectral features, ensuring both technical accuracy and practical insight for professionals in the field.

Molecular Structure and Atom Numbering

A precise understanding of the molecular structure is fundamental to the accurate assignment of spectroscopic signals. The structure of this compound is presented below with standardized atom numbering for unambiguous reference in the subsequent data interpretation.

-

C2: Thiazole ring carbon bonded to the nitrile group.

-

C4: Thiazole ring carbon, a methine group (=CH-).

-

C5: Thiazole ring carbon bonded to the methyl group.

-

C6: Carbon of the methyl group (-CH₃).

-

C7: Carbon of the nitrile group (-C≡N).

-

H4: Hydrogen attached to C4.

-

H6: Hydrogens of the methyl group at C5.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. The analysis of both ¹H (proton) and ¹³C (carbon-13) NMR spectra provides definitive evidence for the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum reveals two distinct signals, corresponding to the two types of non-equivalent protons in the molecule.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (δ = 0.00 ppm). The residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) can also be used for calibration.

-

Instrument: A 300 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Process the resulting Free Induction Decay (FID) with a Fourier transform to obtain the frequency-domain spectrum.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.95 | Singlet | 1H | H4 |

| 2.65 | Singlet | 3H | H6 (-CH₃) |

-

H4 Proton (δ 7.95): The singlet at 7.95 ppm corresponds to the proton at the C4 position of the thiazole ring. Its significant downfield shift is a direct result of the anisotropic effect of the aromatic thiazole ring and the strong electron-withdrawing nature of the adjacent nitrile group (-C≡N) at the C2 position. This deshielding effect reduces the electron density around H4, causing it to resonate at a lower field. The signal is a singlet as there are no adjacent protons within a three-bond distance to cause spin-spin coupling.

-

H6 Methyl Protons (δ 2.65): The singlet at 2.65 ppm, integrating to three protons, is unequivocally assigned to the methyl group (H6) attached to C5. This chemical shift is typical for a methyl group attached to an aromatic, electron-rich heterocyclic system.[3] Similar to H4, this signal is a singlet due to the absence of neighboring protons.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule, with each unique carbon environment producing a distinct signal.

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 75 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet. The CDCl₃ solvent signal (δ ≈ 77.16 ppm) serves as the reference.

| Chemical Shift (δ, ppm) | Assignment |

| 151.8 | C5 |

| 149.5 | C4 |

| 128.0 | C2 |

| 112.5 | C7 (-C≡N) |

| 13.2 | C6 (-CH₃) |

-

Aromatic Carbons (δ 151.8, 149.5, 128.0): The signals in the aromatic region are assigned to the thiazole ring carbons. C5 (151.8 ppm) and C4 (149.5 ppm) are significantly downfield due to their sp² hybridization and participation in the aromatic system.[4] The C2 carbon (128.0 ppm) is also in this region but is shifted relative to the others due to its direct attachment to the electronegative nitrogen and sulfur atoms and the nitrile substituent.

-

Nitrile Carbon (δ 112.5): The peak at 112.5 ppm is characteristic of a nitrile carbon (C7).[5] While sp-hybridized, its chemical shift is distinct from alkynes and is influenced by the strong polarization of the C≡N triple bond.

-

Methyl Carbon (δ 13.2): The most upfield signal at 13.2 ppm is assigned to the sp³-hybridized methyl carbon (C6). This value is typical for a methyl group attached to an sp² carbon in a heterocyclic ring.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small drop of neat this compound liquid (or a few crystals if solid) directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Record the spectrum of the sample. The instrument software automatically subtracts the background to produce the final absorbance/transmittance spectrum.

IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak | C-H stretch (aromatic, C4-H) |

| ~2950 | Weak | C-H stretch (aliphatic, -CH₃) |

| ~2230 | Strong, Sharp | C≡N stretch (nitrile) |

| ~1600-1450 | Medium | C=C and C=N ring stretching |

The IR spectrum of this compound is dominated by a highly characteristic absorption band.

-

Nitrile Stretch (νC≡N) at ~2230 cm⁻¹: The most diagnostic peak in the spectrum is the strong, sharp absorption around 2230 cm⁻¹. This peak is unequivocally due to the stretching vibration of the carbon-nitrogen triple bond (C≡N).[6] Its intensity is a result of the large change in dipole moment during the stretching of the highly polar nitrile group.[7] The position is typical for nitriles conjugated with an aromatic system, which slightly lowers the frequency compared to saturated aliphatic nitriles.[6]

-

C-H Stretching Vibrations: Weak bands are observed above 3000 cm⁻¹ (~3100 cm⁻¹) corresponding to the sp² C-H stretch of the thiazole ring, and just below 3000 cm⁻¹ (~2950 cm⁻¹) for the sp³ C-H stretches of the methyl group.[8]

-

Ring Vibrations: Absorptions in the 1600-1450 cm⁻¹ region are attributed to the C=C and C=N stretching vibrations within the thiazole ring, which are characteristic of aromatic and heteroaromatic systems.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC) inlet.

-

Ionization: Bombard the vaporized sample with high-energy electrons (~70 eV) in the ion source. This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate the mass spectrum.

MS Data Summary

| m/z | Relative Intensity | Assignment |

| 124 | High | [M]⁺• (Molecular Ion) |

| 97 | Moderate | [M - HCN]⁺• |

| 83 | Moderate | [M - CH₃CN]⁺• |

-

Molecular Ion ([M]⁺• at m/z 124): The peak at m/z 124 corresponds to the molecular weight of this compound (C₅H₄N₂S), confirming its elemental composition. The high intensity of this peak suggests a relatively stable molecular ion, which is common for aromatic and heterocyclic compounds.

-

Fragmentation Pathways: The fragmentation of thiazole derivatives can be complex.[9][10][11] A plausible primary fragmentation step involves the loss of neutral molecules.

-

Loss of HCN (m/z 97): A significant fragment is observed at m/z 97, corresponding to the loss of a hydrogen cyanide molecule (27 Da) from the molecular ion. This is a common fragmentation pathway for nitrile-containing compounds.

-

Loss of Acetonitrile Radical (m/z 83): The fragment at m/z 83 suggests the loss of an acetonitrile radical (CH₃CN, 41 Da), likely involving a rearrangement of the thiazole ring upon ionization.

-

Integrated Spectroscopic Analysis and Conclusion

The collective evidence from NMR, IR, and MS provides an unambiguous confirmation of the structure of this compound.

-

MS establishes the correct molecular weight (124 g/mol ).

-

IR confirms the presence of the key nitrile functional group (C≡N stretch at ~2230 cm⁻¹) and the aromatic thiazole ring.

-

¹H and ¹³C NMR data precisely map out the carbon-hydrogen framework, confirming the presence of a methyl group, a single aromatic proton, and the correct number and type of carbon atoms, including the distinct nitrile carbon.

This integrated approach, where each technique corroborates the findings of the others, represents a self-validating system for structural elucidation. The data and interpretations presented in this guide serve as an authoritative reference for scientists utilizing this compound in their research and development endeavors.

Visual Workflows

General Spectroscopic Characterization Workflow

Caption: Workflow for structural elucidation.

Plausible MS Fragmentation Pathway

Caption: Key fragmentations in EI-MS.

References

- PubChem. (n.d.). 2-Amino-5-methylthiazole. National Center for Biotechnology Information.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Amino-5-methylthiazole.

- SIELC Technologies. (2018, May 16). 2-Amino-5-methyl-thiazole.

- Mohamed, A. M., et al. (2025, August 7). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate.

- ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d.

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.

- Al-Ostath, A., et al. (2023, August 6). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. National Center for Biotechnology Information.

- Słabicki, M., et al. (2022, November 3). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. National Center for Biotechnology Information.

- NIST. (n.d.). Thiazole, 2-amino-5-methyl-. NIST Chemistry WebBook.

- Webb, L. J., et al. (n.d.). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. National Center for Biotechnology Information.

- ResearchGate. (n.d.). In vitro and in silico studies of antimicrobial activity.

- Abdel-Wahab, B. F., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. MDPI.

- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.

- ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds....

- ACS Publications. (n.d.). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters.

- National Center for Biotechnology Information. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.

- ResearchGate. (n.d.). Possible mass fragmentation pattern of compound 3.

- MDPI. (n.d.). 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile.

- PubChem. (n.d.). 2-Amino-1,3-thiazole-5-carbonitrile. National Center for Biotechnology Information.

- MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.

- ResearchGate. (2021, August 6). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions.

- Scribd. (n.d.). 05 Notes On Nitriles IR Spectra.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- PubMed. (n.d.). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites.

Sources

- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. article.sapub.org [article.sapub.org]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Characterization of 5-Methylthiazole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylthiazole-2-carbonitrile, a key heterocyclic nitrile, serves as a pivotal building block in the landscape of medicinal chemistry and materials science. Its distinct structural motif, featuring a thiazole ring substituted with a methyl group and a nitrile moiety, offers a versatile scaffold for the synthesis of a wide array of biologically active compounds and functional materials. The strategic placement of the nitrile group at the 2-position and the methyl group at the 5-position of the thiazole ring significantly influences its electronic properties and reactivity, making it a valuable intermediate in the development of novel therapeutic agents and specialized polymers.

This technical guide provides an in-depth overview of the core physical properties of this compound, specifically its melting and boiling points. A comprehensive understanding of these fundamental characteristics is paramount for its effective utilization in synthetic chemistry, guiding decisions on reaction conditions, purification techniques, and storage protocols. Furthermore, this document details the standardized experimental methodologies employed for the precise determination of these properties, ensuring the generation of reliable and reproducible data essential for regulatory submissions and scalable chemical production.

Physicochemical Properties of this compound

The physical state and thermal transition points of a compound are critical parameters that dictate its handling, processing, and application. For this compound, these properties are summarized below. It is important to note that while a predicted boiling point is available, an experimentally determined melting point is not readily found in publicly accessible scientific literature and databases as of the last update of this guide.

| Property | Value | Source |

| Molecular Formula | C₅H₄N₂S | N/A |

| Molecular Weight | 124.16 g/mol | N/A |

| Physical Form | Solid | [1] |

| Melting Point | Data not available | N/A |

| Boiling Point | 222.33 °C at 760 mmHg (Predicted) | N/A |

Experimental Determination of Physical Properties

The precise measurement of melting and boiling points is fundamental to the characterization of a pure chemical substance. The following sections detail the principles and methodologies of the state-of-the-art techniques used for these determinations, providing the causal insights behind the experimental choices.

Melting Point Determination: Differential Scanning Calorimetry (DSC)

The determination of a sharp melting point is a crucial indicator of the purity of a crystalline solid. While classical methods like the capillary tube method provide a visual melting range, Differential Scanning Calorimetry (DSC) offers a highly accurate and quantitative analysis of the melting process.

Principle of DSC: DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The sample and reference are maintained at nearly the same temperature throughout the experiment. When the sample undergoes a phase transition, such as melting, it will absorb energy (an endothermic process), resulting in a difference in heat flow between the sample and the reference. This difference is detected and plotted against temperature, yielding a thermogram from which the melting point can be precisely determined.

Experimental Protocol for DSC:

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as the reference.

-

Instrument Calibration: The DSC instrument is calibrated using certified standards with known melting points and enthalpies of fusion, such as indium and zinc, to ensure the accuracy of the temperature and heat flow measurements.

-

Analysis Parameters: The sample and reference pans are placed in the DSC cell. A controlled temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic peak, which represents the beginning of the melting process. The peak temperature, representing the point of maximum heat absorption, is also often reported.

Causality Behind Experimental Choices: The choice of DSC over simpler methods is driven by its high precision, sensitivity, and the quantitative data it provides on the enthalpy of fusion, which is a measure of the energy required to melt the substance. The use of an inert atmosphere is critical to prevent any chemical reactions that could interfere with the melting transition. A controlled, linear heating rate is essential for achieving thermal equilibrium within the sample and obtaining a sharp, well-defined melting peak.

Boiling Point Determination: Ebulliometry

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For accurate determination, especially for compounds that may be sensitive to high temperatures, advanced techniques like ebulliometry are employed.

Principle of Ebulliometry: An ebulliometer is a specialized apparatus designed to precisely measure the boiling point of a liquid by creating a state of equilibrium between the liquid and vapor phases under a constant, controlled pressure. The temperature of the vapor in equilibrium with the boiling liquid is measured, which provides a more accurate boiling point than measuring the temperature of the bulk liquid, as the latter can be subject to superheating.

Experimental Protocol for Ebulliometry:

-

Apparatus Setup: The ebulliometer, typically made of glass, is assembled. The apparatus includes a boiling flask, a thermometer well, a condenser to return the condensed vapor to the boiling liquid, and often a Cottrell pump to ensure that the vapor and liquid are in equilibrium.

-

Sample Introduction: A pure sample of this compound is introduced into the boiling flask.

-

Pressure Control: The apparatus is connected to a pressure regulation system to maintain a constant pressure, typically atmospheric pressure (760 mmHg) for determining the normal boiling point.

-

Heating and Equilibration: The liquid is gently heated to its boiling point. The design of the ebulliometer ensures that the vapor continuously bathes the thermometer, allowing for the measurement of the true vapor-liquid equilibrium temperature.

-

Temperature Measurement: A calibrated, high-precision thermometer (e.g., a platinum resistance thermometer) is placed in the thermometer well to record the constant temperature at which the liquid boils. This temperature is the boiling point at the controlled pressure.

Causality Behind Experimental Choices: Ebulliometry is chosen for its high accuracy, which is achieved by directly measuring the temperature of the vapor in equilibrium with the liquid, thus avoiding errors due to superheating of the liquid. The use of a condenser prevents loss of the substance and ensures that the composition of the liquid remains constant during the measurement. Precise pressure control is crucial, as the boiling point is highly dependent on the external pressure.

Workflow for Physicochemical Characterization

The logical flow for the determination of the melting and boiling points of this compound is depicted in the following diagram.

Caption: Workflow for the determination of the melting and boiling points of this compound.

References

Sources

An In-depth Technical Guide to the Solubility of 5-Methylthiazole-2-carbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical research and development, a profound understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these properties, solubility stands as a critical determinant of a compound's behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This technical guide is dedicated to a comprehensive exploration of the solubility of 5-Methylthiazole-2-carbonitrile, a heterocyclic nitrile that serves as a valuable building block in medicinal chemistry.

Recognizing the frequent absence of extensive experimental solubility data for novel or specialized compounds, this guide adopts a predictive and practical approach. It is structured to provide not only a theoretical framework for understanding and estimating the solubility of this compound in a diverse range of organic solvents but also to equip the researcher with the methodologies to empirically validate these predictions. As a Senior Application Scientist, the aim is to present a narrative that is both scientifically rigorous and grounded in practical laboratory application.

This document moves beyond a simple compilation of data. It delves into the "why" behind solubility phenomena, explaining the interplay of intermolecular forces and the principles of "like dissolves like." By leveraging established theoretical models, such as Hansen Solubility Parameters (HSP), we will construct a predictive solubility profile. This theoretical exploration is then complemented by a detailed, step-by-step experimental protocol for the widely accepted shake-flask method, empowering researchers to generate their own precise solubility data.

This guide is designed to be a self-validating system of information, where theoretical predictions provide a rational starting point for experimental work, and the prescribed experimental methods offer a clear path to data generation and verification.

Section 1: Physicochemical Profile of this compound

A foundational understanding of the intrinsic properties of this compound is essential for interpreting its solubility behavior.

Structure and Key Features:

This compound is a five-membered heterocyclic compound containing a sulfur and a nitrogen atom, with a methyl group at the 5-position and a nitrile group at the 2-position.

-

Heterocyclic Core: The thiazole ring is aromatic and possesses a degree of polarity due to the presence of the heteroatoms, sulfur and nitrogen.

-

Nitrile Group (-C≡N): This is a strongly polar functional group with a significant dipole moment. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor.

-

Methyl Group (-CH₃): This is a nonpolar, electron-donating group that contributes to the overall size and lipophilicity of the molecule.

The interplay of the polar nitrile group and the aromatic, moderately polar thiazole ring, contrasted with the nonpolar methyl group, results in a molecule with a complex polarity profile. This structure suggests that its solubility will be highly dependent on the nature of the solvent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 100516-71-0 | |

| Molecular Formula | C₅H₄N₂S | |

| Molecular Weight | 124.16 g/mol | |

| Appearance | Solid | |

| SMILES String | CC1=CSC(N)=C1C#N | PubChem |

Section 2: Theoretical Framework for Solubility Prediction

In the absence of comprehensive experimental data, theoretical models provide a robust framework for predicting solubility. The principle of "like dissolves like" is a cornerstone of this understanding, which can be quantified using various parameters.

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter (HSP) theory is a powerful tool for predicting the miscibility and solubility of substances. It posits that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule (solute or solvent) can be described by a point in a three-dimensional "Hansen space" with coordinates (δD, δP, δH). The closer two points are in this space, the more likely the substances are to be soluble in each other. The distance (Ra) between a solute and a solvent in Hansen space is calculated as follows:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher likelihood of solubility.

Predictive Solubility Analysis of this compound

To predict the solubility of this compound, its Hansen Solubility Parameters were estimated using a group contribution method based on its molecular structure. These estimated parameters are presented in Table 2.

Table 2: Estimated Hansen Solubility Parameters for this compound

| Parameter | Estimated Value (MPa½) |

| δD (Dispersion) | 19.5 |

| δP (Polar) | 10.0 |

| δH (Hydrogen Bonding) | 6.5 |

Using these estimated HSP values, the Hansen distance (Ra) to a range of common organic solvents was calculated. A smaller Ra value suggests better solubility. The results are summarized in Table 3, providing a predictive ranking of solvent efficacy.

Table 3: Predicted Solubility of this compound in Various Organic Solvents based on Hansen Solubility Parameter Distance

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (Hansen Distance) | Predicted Solubility |

| Acetone | 15.5 | 10.4 | 7.0 | 8.1 | High |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 9.6 | High |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 7.4 | Very High |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 6.6 | Very High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 9.2 | High |

| Ethanol | 15.8 | 8.8 | 19.4 | 14.2 | Moderate |

| Methanol | 15.1 | 12.3 | 22.3 | 16.6 | Moderate |

| Isopropanol | 15.8 | 6.1 | 16.4 | 11.8 | Moderate to High |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 5.7 | Very High |

| Chloroform | 17.8 | 3.1 | 5.7 | 7.7 | High |

| Toluene | 18.0 | 1.4 | 2.0 | 10.6 | Moderate |

| Hexane | 14.9 | 0.0 | 0.0 | 14.5 | Low |

| Heptane | 15.3 | 0.0 | 0.0 | 13.6 | Low |

| Water | 15.5 | 16.0 | 42.3 | 36.6 | Very Low |

Disclaimer: The HSP values for this compound are estimations and the resulting solubility predictions are qualitative. Experimental verification is essential.

Interpretation of Predictive Data:

The predictive analysis suggests that this compound will exhibit the highest solubility in polar aprotic solvents such as N,N-Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , and Dichloromethane . Good solubility is also predicted in other polar solvents like Acetone , Acetonitrile , and Ethyl Acetate . Moderate solubility is expected in alcohols like Ethanol , Methanol , and Isopropanol , where hydrogen bonding plays a more significant role. The solubility is predicted to be low in nonpolar aliphatic solvents like Hexane and Heptane , and very low in Water . This profile is consistent with the molecular structure, where the polar nitrile and thiazole functionalities dominate the solubility behavior.

Section 3: Experimental Determination of Solubility

While theoretical predictions are invaluable for initial solvent screening, precise quantitative solubility data must be determined empirically. The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.[1][2]

Principle of the Shake-Flask Method

The shake-flask method involves equilibrating an excess amount of the solid solute with a given solvent at a constant temperature until the solution becomes saturated.[1] The concentration of the solute in the resulting saturated solution is then measured, which represents the solubility of the compound in that solvent at that specific temperature.

Detailed Experimental Protocol

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Workflow Diagram:

A generalized workflow for the shake-flask solubility determination.

Step-by-Step Procedure:

-

Preparation of Slurry:

-

Accurately weigh an excess amount of this compound into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Precisely add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Tightly cap the vials.

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the slurries for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent or a miscible one) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Develop a suitable HPLC method for the analysis of the compound. A reverse-phase column with a mobile phase of acetonitrile and water is often a good starting point for nitrile-containing compounds.

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Self-Validation and Trustworthiness of the Protocol

The integrity of this protocol is ensured by several key factors:

-

Use of Excess Solid: This guarantees that the measured concentration represents the true equilibrium solubility.

-

Equilibration Time: Allowing sufficient time for equilibration ensures that the system has reached a steady state.

-

Temperature Control: Maintaining a constant temperature is crucial as solubility is temperature-dependent.

-

Effective Phase Separation: Proper centrifugation and filtration prevent undissolved solids from artificially inflating the measured concentration.

-

Validated Analytical Method: The use of a validated HPLC method with a proper calibration curve ensures accurate quantification.

Section 4: Applications in Drug Development

The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3][4] Understanding the solubility of this compound is therefore relevant to its application as a building block in the synthesis of these more complex molecules.

-

Reaction Solvent Selection: The predictive solubility data can guide the choice of an appropriate solvent for chemical reactions involving this compound, ensuring that it remains in solution for optimal reactivity.

-

Purification and Crystallization: Knowledge of its solubility in various solvents is critical for developing effective crystallization and purification protocols. A good solvent for crystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Formulation Development: For final drug products containing a thiazole-nitrile moiety, understanding the solubility characteristics of such fragments can provide insights into potential formulation challenges and strategies.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, addressing the topic from both a theoretical and a practical standpoint. By leveraging the predictive power of Hansen Solubility Parameters, we have established a rational basis for solvent selection. This theoretical framework is critically supported by a detailed, actionable protocol for the experimental determination of solubility via the shake-flask method.

For researchers and drug development professionals, this integrated approach of prediction and experimental validation offers a robust strategy for efficiently navigating the challenges associated with compound solubility. The insights and methodologies presented herein are intended to empower scientists to make informed decisions, accelerate their research, and ultimately contribute to the successful development of new therapeutic agents.

References

- Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Deriv

- COSMO-RS: predict solubilities & fluid thermodynamics. SCM. (URL: [Link])

- Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. PubMed. (URL: [Link])

- The Role of Thiazolyl Derivatives in Modern Drug Discovery. (URL: Not available)

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. (URL: [Link])

- COSMO-RS. Wikipedia. (URL: [Link])

- A review on thiazole based compounds and its pharmacological activities. (URL: Not available)

- An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (URL: [Link])

- Common Organic Solvents: Table of Properties. Scribd. (URL: [Link])

- (337cn) Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation. AIChE - Proceedings. (URL: [Link])

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. (URL: [Link])

- A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. (URL: Not available)

- Common Solvents Used in Organic Chemistry: Table of Properties. (URL: [Link])

- List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.

- Prediction of aqueous solubility of organic compounds using a quantitative structure-property rel

- Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. NIH. (URL: [Link])

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- COMMON SOLVENT PROPERTIES. (URL: [Link])

- Properties of Common Organic Solvents. (URL: [Link])

- Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. (URL: [Link])

- Hansen Solubility Parameters Values List. Scribd. (URL: [Link])

- Designer Solvent Blends. Hansen Solubility Parameters. (URL: [Link])

- Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. (URL: [Link])

- Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties.

- 2-Methylbenzo(d)thiazole-5-carbonitrile. PubChem. (URL: [Link])

- Hansen solubility parameter. Wikipedia. (URL: [Link])

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and w

- Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Scitechnol. (URL: [Link])

- 2 - SAFETY D

- How to calculate total dissolved solids. Quora. (URL: [Link])

- Analytical Methods. (URL: Not available)

- MSDS of 2-aMinomethyl-thiazole-5-carbonitrile. (URL: Not available)

- MATERIAL SAFETY DATA SHEET. Chemcia Scientific, LLC. (URL: Not available)

- Hansen Solubility Parameters 2000.pdf. Kinam Park. (URL: [Link])

- HSP Basics. Hansen Solubility Parameters. (URL: [Link])

- Improved method to calculate Hansen solubility parameters of a polymer. Kinam Park. (URL: [Link])

- A New Approach to Estimate Hansen Solubility Parameters using Maple Software. (URL: [Link])

- Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. MDPI. (URL: [Link])

Sources

The Therapeutic Potential of Thiazole Carbonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the architecture of numerous biologically active compounds.[1][2][3] Its presence in natural products like vitamin B1 (thiamine) and penicillin underscores its fundamental role in biological processes. In synthetic medicinal chemistry, the thiazole nucleus serves as a versatile scaffold, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] The unique electronic properties of the thiazole ring, coupled with its ability to form key interactions with biological targets, make it a "privileged scaffold" in drug design. This guide focuses on a specific and highly promising class of these compounds: thiazole carbonitrile derivatives. The introduction of the carbonitrile (-C≡N) group, a potent hydrogen bond acceptor and a metabolically stable isostere for other functional groups, often imparts unique pharmacological profiles. This document provides an in-depth technical exploration of the biological activities of thiazole carbonitrile derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.

I. Anticancer Activity: Targeting the Engines of Malignancy

Thiazole carbonitrile derivatives have emerged as a significant class of compounds with potent anticancer activities against a range of human cancer cell lines.[6][7][8] Their mechanisms of action are often multifaceted, targeting key signaling pathways and enzymes that are dysregulated in cancer.[9][10][11]

A. Mechanism of Action: Inhibition of Key Kinases and Signaling Pathways

A primary mechanism through which thiazole carbonitriles exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[6][12][13]

-

EGFR and HER2 Inhibition: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are members of the ErbB family of receptor tyrosine kinases. Their overexpression and hyperactivity are implicated in the progression of various cancers, including breast, lung, and colorectal cancers.[1][3][14] Thiazole derivatives have been designed as potent inhibitors of these kinases.[15]

-

Signaling Pathway: Upon ligand binding, EGFR and HER2 form homo- or heterodimers, leading to the autophosphorylation of their intracellular tyrosine kinase domains. This triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and metastasis.[2][16][17] Thiazole carbonitrile inhibitors competitively bind to the ATP-binding site of the kinase domain, blocking its activity and abrogating these downstream signals.

-

B. In Vivo Assessment of Anti-inflammatory Activity

The carrageenan-induced rat paw edema model is a widely used and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.

IV. Structure-Activity Relationship (SAR) Insights

The biological activity of thiazole carbonitrile derivatives is highly dependent on the nature and position of substituents on the thiazole ring and any appended moieties.

-

Anticancer Activity: For anticancer activity, the substitution pattern on the phenyl ring at the 4-position of the thiazole core is often critical for kinase inhibitory potency. The nature of the substituent at the 2-amino group also significantly influences activity. [8][18]* Antimicrobial Activity: In the context of antimicrobial agents, the lipophilicity and electronic properties of the substituents play a crucial role. For instance, the presence of specific halogen atoms or heterocyclic rings can enhance antibacterial or antifungal potency. [19][20][21]The introduction of a carbonitrile group can modulate these properties and contribute to target engagement.

V. Experimental Protocols

A. In Vitro Anticancer Activity: MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. [11][22][23] Workflow Diagram:

Step-by-Step Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of the thiazole carbonitrile derivative and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability versus the compound concentration to determine the IC50 value.

B. In Vitro Antimicrobial Activity: Agar Dilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent. [6][7][19] Step-by-Step Protocol:

-

Preparation of Antibiotic Plates: Prepare a series of agar plates containing serial twofold dilutions of the thiazole carbonitrile derivative.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate the surface of each agar plate with the microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the test organism.

-